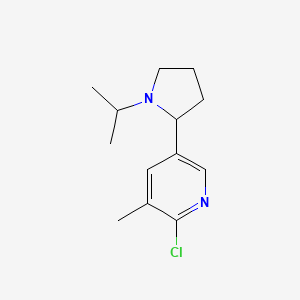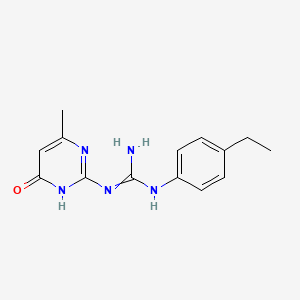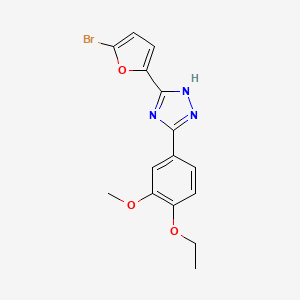
(Z)-5-(Hydroxymethyl)-3-((4-(morpholinomethyl)-1H-pyrrol-2-yl)methylene)indolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-5-(Hydroxymethyl)-3-((4-(morpholinomethyl)-1H-pyrrol-2-yl)methylene)indolin-2-one is a complex organic compound that belongs to the class of indolin-2-ones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(Hydroxymethyl)-3-((4-(morpholinomethyl)-1H-pyrrol-2-yl)methylene)indolin-2-one typically involves multi-step organic reactions. One common method involves the use of 2-indolylmethanols as four-atom synthons in an oxa-Michael reaction cascade . This reaction is catalyzed by a strong Brønsted acid, which helps in the activation of substrates via hydrogen-bonding interaction and accelerates subsequent intramolecular cyclization and dehydration .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.
化学反応の分析
Types of Reactions
(Z)-5-(Hydroxymethyl)-3-((4-(morpholinomethyl)-1H-pyrrol-2-yl)methylene)indolin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of hydroxymethyl groups to aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert carbonyl groups to alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of carbonyl groups can produce alcohols.
科学的研究の応用
(Z)-5-(Hydroxymethyl)-3-((4-(morpholinomethyl)-1H-pyrrol-2-yl)methylene)indolin-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Due to its potential therapeutic properties, it is explored in drug development for treating various diseases.
Industry: It can be used in the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of (Z)-5-(Hydroxymethyl)-3-((4-(morpholinomethyl)-1H-pyrrol-2-yl)methylene)indolin-2-one involves its interaction with specific molecular targets. For instance, indolin-2-one derivatives have been shown to exhibit dual modes of action, including DNA damage and protein interaction . This compound may similarly interact with cellular components, leading to its biological effects.
類似化合物との比較
Similar Compounds
2H-Indazoles: These compounds share a similar indole structure and exhibit diverse biological activities.
1H-benzo[d]imidazol-2-yl compounds: These compounds are also nitrogen-containing heterocycles with significant biological activity.
Uniqueness
(Z)-5-(Hydroxymethyl)-3-((4-(morpholinomethyl)-1H-pyrrol-2-yl)methylene)indolin-2-one is unique due to its specific substitution pattern and the presence of both hydroxymethyl and morpholinomethyl groups. This unique structure contributes to its distinct chemical reactivity and biological activity.
特性
分子式 |
C19H21N3O3 |
|---|---|
分子量 |
339.4 g/mol |
IUPAC名 |
(3Z)-5-(hydroxymethyl)-3-[[4-(morpholin-4-ylmethyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C19H21N3O3/c23-12-13-1-2-18-16(8-13)17(19(24)21-18)9-15-7-14(10-20-15)11-22-3-5-25-6-4-22/h1-2,7-10,20,23H,3-6,11-12H2,(H,21,24)/b17-9- |
InChIキー |
VHAQZCZYVRAHDZ-MFOYZWKCSA-N |
異性体SMILES |
C1COCCN1CC2=CNC(=C2)/C=C\3/C4=C(C=CC(=C4)CO)NC3=O |
正規SMILES |
C1COCCN1CC2=CNC(=C2)C=C3C4=C(C=CC(=C4)CO)NC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-amino-3-methyl-N-[(3S)-1-methylpiperidin-3-yl]butanamide](/img/structure/B11803953.png)




![6-((4-Aminopiperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B11803977.png)




![2-(3,5-Difluorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11804017.png)
